molecular formula C19H18BrN3O2 B12176249 N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

Cat. No.: B12176249
M. Wt: 400.3 g/mol
InChI Key: JMDJRETYFSONKZ-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 4-bromo-substituted indole moiety to a 3-(acetylamino)phenyl group. The bromine atom at the 4-position of the indole ring enhances electrophilic reactivity and may influence receptor binding affinity, while the acetylamino group on the phenyl ring contributes to hydrogen bonding and solubility. This compound is structurally analogous to several pharmacologically active indole derivatives but distinguishes itself through its unique substitution pattern .

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide

InChI

InChI=1S/C19H18BrN3O2/c1-13(24)21-14-4-2-5-15(12-14)22-19(25)9-11-23-10-8-16-17(20)6-3-7-18(16)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25)

InChI Key

JMDJRETYFSONKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times in the Fischer indole synthesis, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to specific proteins and altering their function, thereby influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below compares key structural features and pharmacological properties of the target compound with similar molecules:

Compound Name Indole Substitution Side Chain Features Molecular Weight (g/mol) Pharmacological Target Binding Affinity (Ki/IC50)
Target Compound 4-Bromo-1H-indol-1-yl N-[3-(acetylamino)phenyl]propanamide ~414.3 (calculated) Not explicitly reported N/A
3-[3-({[(4-Bromophenyl)methyl]amino}methyl)-1H-indol-1-yl]-N-methylpropanamide 3-({[(4-Bromophenyl)methyl]amino}methyl)-1H-indol-1-yl N-methylpropanamide 408.32 Not reported N/A
LY303870 (NK-1 antagonist) 1H-indol-3-yl Complex peptidomimetic chain ~663.8 NK-1 receptor 0.10–0.15 nM (human)
SNAP-7941 (MCHR1 antagonist) N/A Piperidinyl-linked 3-(acetylamino)phenyl ~600 (estimated) MCHR1 IC50 = 3.2 nM (human)
Key Observations:

Indole Substitution : The target compound’s 4-bromoindole contrasts with LY303870’s 3-substituted indole, which is critical for NK-1 receptor antagonism . Bromine at the 4-position may enhance steric bulk and electronic effects compared to unsubstituted or 3-substituted indoles.

Side Chain Diversity: The acetylamino phenyl group in the target compound is shared with SNAP-7941 derivatives, which target MCHR1 . However, the absence of a piperidinyl group in the target suggests divergent receptor interactions.

Pharmacological Targets: LY303870 demonstrates nanomolar affinity for NK-1 receptors, with species-specific variations (50-fold lower affinity in rats) .

Functional Group Impact on Bioactivity

  • Bromine Substitution: The 4-bromo group in the target compound and ’s analog may increase lipophilicity and membrane permeability compared to non-halogenated indoles. Bromine’s electron-withdrawing effects could also stabilize binding interactions in hydrophobic receptor pockets.
  • Acetylamino Phenyl Group: This moiety, present in both the target compound and SNAP-7941, facilitates hydrogen bonding with polar residues in receptor active sites, as seen in MCHR1 antagonists .

Species-Specific Binding Differences

LY303870 exhibits significant species selectivity, with 50-fold lower affinity for rat NK-1 receptors compared to human receptors . This underscores the importance of evaluating the target compound across species if intended for preclinical studies.

Biological Activity

N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic organic compound that exhibits a range of biological activities due to its unique structural features, including the presence of an indole ring and a bromine atom. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
CAS Number 1219553-01-1
IUPAC Name This compound

The structure includes an indole moiety, which is known for its ability to interact with various biological targets, enhancing the compound's potential as a therapeutic agent.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The indole ring allows the compound to mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. This interaction can modulate enzyme activity and influence metabolic pathways.
  • Receptor Binding : The compound may engage with specific receptors, leading to alterations in signaling pathways associated with inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it useful in treating infections.

Anticancer Activity

Research indicates that compounds similar to this compound possess significant anticancer properties. For instance, studies on related indole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Indole derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound indicate effectiveness against several bacterial strains. This activity may be linked to the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Study on Indole Derivatives : A study evaluated various indole derivatives for their anticancer activity against glioblastoma multiforme and breast adenocarcinoma, revealing IC50 values in the nanomolar range for several compounds, indicating potent cytotoxicity .
  • Mechanism Exploration : Research into the mechanism of action demonstrated that brominated indole derivatives could significantly inhibit tumor growth in vivo by inducing apoptosis in cancer cells.

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